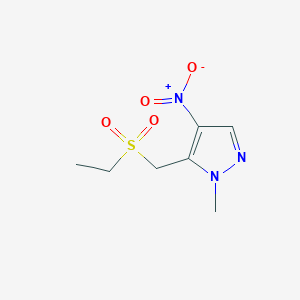

5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole

Description

5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole is a pyrazole-derived compound characterized by a nitro group at position 4, a methyl group at position 1, and an ethylsulfonylmethyl substituent at position 5. The nitro group (NO₂) at position 4 may contribute to redox reactivity or metabolic resistance, common in agrochemicals and pharmaceuticals.

Properties

Molecular Formula |

C7H11N3O4S |

|---|---|

Molecular Weight |

233.25 g/mol |

IUPAC Name |

5-(ethylsulfonylmethyl)-1-methyl-4-nitropyrazole |

InChI |

InChI=1S/C7H11N3O4S/c1-3-15(13,14)5-7-6(10(11)12)4-8-9(7)2/h4H,3,5H2,1-2H3 |

InChI Key |

IGLKEJIEDYKQRY-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CC1=C(C=NN1C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Ethylsulfonylmethyl Substitution: The ethylsulfonylmethyl group can be introduced through a nucleophilic substitution reaction using ethylsulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methyl group at the 1-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are typically used.

Substitution: Nucleophiles like alkyl halides and bases such as sodium hydride (NaH) are commonly employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole, in exhibiting antimicrobial properties. A review of multicomponent reactions (MCRs) for synthesizing biologically active pyrazoles indicates that these compounds can exhibit significant antibacterial, antifungal, and anticancer activities. Specifically, 71% of the articles reviewed reported antibacterial (29%), anticancer (23%), and antifungal (19%) activities associated with pyrazole derivatives synthesized through MCRs .

Case Study: Anticancer Properties

A study published in 2022 demonstrated that a series of pyrazole derivatives, including variations similar to this compound, were screened for cytotoxicity against various cancer cell lines. The results showed promising anticancer activity with IC50 values significantly lower than those of standard chemotherapeutic agents .

Material Science

Energetic Materials

The compound's structure suggests potential applications in the development of high-energy materials. Pyrazoles are known for their explosive properties when nitrated. Research has focused on synthesizing nitropyrazoles with enhanced energetic characteristics. For example, 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole has been characterized as an energetic material with a high density and superior detonation velocity compared to traditional explosives like TNT and RDX .

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Pressure (GPa) |

|---|---|---|---|

| 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole | 1.90 | 9124 | 37.2 |

| TNT | 1.65 | 8795 | 34.9 |

| RDX | 1.82 | 8740 | 34.0 |

Environmental Applications

Pesticide Development

Pyrazole derivatives have also been explored as potential pesticides due to their ability to inhibit specific enzymes in pests. Research indicates that modifications to the pyrazole structure can enhance its effectiveness as a pesticide while reducing toxicity to non-target organisms .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring followed by sulfonylation and nitration processes. The characterization of these compounds is crucial for understanding their properties and potential applications.

Synthesis Steps:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the ethylsulfonyl group via sulfonation reactions.

- Nitration to achieve the nitro group at the appropriate position.

Mechanism of Action

The mechanism of action of 5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell growth

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and reported activities of analogous pyrazole derivatives:

Key Comparisons

Substituent Effects on Bioactivity

- The trifluoromethyl (CF₃) group in the GLUT1 inhibitor () enhances lipophilicity and metabolic stability, critical for drug penetration. In contrast, the ethylsulfonylmethyl (EtSO₂Me) group in the target compound may improve solubility due to its polar nature, though this requires experimental validation.

- Methylsulfanyl (MeS) in ’s compound contributes to analgesic activity but may reduce oxidative stability compared to sulfonyl groups .

Nitro Group Positioning

- The 4-nitro substituent in the target compound and ’s analog contrasts with 5-nitro in ’s tetrazole derivative. Nitro at position 4 may stabilize the pyrazole ring via resonance, whereas position 5 could alter electronic distribution for reactivity .

Sulfonyl Group Variations

- The ethylsulfonyl moiety in the target compound and ’s pesticide derivative suggests a role in target binding (e.g., enzyme inhibition). Comparatively, phenylsulfonyl groups () prioritize structural rigidity over solubility .

Physicochemical and Pharmacokinetic Insights

- Solubility : The ethylsulfonylmethyl group may enhance aqueous solubility compared to lipophilic substituents like trifluoromethyl or benzyl groups.

- Metabolic Stability : Nitro groups often confer resistance to oxidative metabolism, a feature shared with ’s GLUT1 inhibitor .

- Crystallinity: Planar pyrazoline rings () exhibit distinct packing patterns compared to non-planar pyrazoles, affecting formulation stability .

Biological Activity

5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, drawing from various studies and data sources.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Weight : 218.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the pyrazole ring have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Breast (MDA-MB-231) | 12.5 | |

| 5-Amino-1-methylpyrazole | Liver (HepG2) | 10.2 | |

| Ethiprole | Various | 15.0 |

Antibacterial Activity

In addition to anticancer properties, pyrazole derivatives have demonstrated antibacterial activity against a range of pathogens. The ethylsulfonyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and antibacterial efficacy.

Table 2: Antibacterial Activity of Related Pyrazoles

| Compound Name | Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 50 | |

| 1-Methyl-5-nitro-1H-pyrazole | S. aureus | 30 |

The biological activity of this compound is attributed to its ability to interfere with cellular processes:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell metabolism.

- Induction of Apoptosis : Studies suggest that pyrazole derivatives can trigger programmed cell death in malignant cells.

- Disruption of Cell Cycle : Certain derivatives have been shown to arrest the cell cycle at specific phases, preventing proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound, which demonstrated promising results in both in vitro and in vivo models. The study reported a significant reduction in tumor size in animal models treated with the compound compared to controls.

Q & A

Q. What are the established synthetic routes for 5-((ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole?

The compound is synthesized via multi-step reactions involving cyclocondensation, functionalization, and sulfonation. A typical route involves:

- Step 1 : Cyclocondensation of ethyl acetoacetate with methylhydrazine to form the pyrazole core.

- Step 2 : Nitration at the 4-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C).

- Step 3 : Introduction of the ethylsulfonylmethyl group via nucleophilic substitution or Michael addition, using ethylsulfonyl chloride as a reagent in anhydrous DMF . Yields are optimized by maintaining inert atmospheres (N₂/Ar) and strict temperature control.

Q. How should researchers characterize this compound using spectroscopic techniques?

Key methods include:

- ¹H-NMR : Peaks at δ 2.5–3.0 ppm (ethylsulfonyl CH₂), δ 3.8–4.2 ppm (N-methyl group), and δ 8.2–8.5 ppm (nitro group proximity) confirm substituent positions .

- IR Spectroscopy : Stretching vibrations at 1340–1360 cm⁻¹ (Nitro, NO₂) and 1150–1170 cm⁻¹ (Sulfonyl, SO₂) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular formula (C₈H₁₂N₃O₄S), with fragmentation patterns indicating loss of NO₂ (46 amu) and SO₂C₂H₅ (109 amu) .

Q. What crystallization techniques are suitable for obtaining high-quality single crystals of this compound?

Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) at 4°C yields diffraction-quality crystals. X-ray crystallography using SHELXL (via the SHELX suite) refines the structure, with hydrogen bonding between the nitro group and sulfonyl oxygen critical for lattice stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the nitro group in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitro group reduction potentials and electrophilic substitution sites. The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the 4-nitro position, while Natural Bond Orbital (NBO) analysis reveals charge distribution influencing regioselectivity .

Q. What experimental strategies optimize regioselectivity during functionalization of the pyrazole ring?

Q. How do solvent polarity and temperature influence the compound’s stability in pharmacological assays?

Polar solvents (e.g., PBS buffer) stabilize the sulfonyl group but accelerate nitro group hydrolysis at pH > 7.0. Stability studies (HPLC monitoring) recommend storing stock solutions in anhydrous DMSO at -20°C to prevent degradation .

Q. What approaches resolve contradictions in reported biological activity data (e.g., anticonvulsant vs. anti-inflammatory effects)?

- Assay Validation : Cross-test the compound in standardized models (e.g., MES for anticonvulsant activity, carrageenan-induced edema for anti-inflammatory effects).

- Metabolite Profiling : LC-MS identifies active metabolites (e.g., reduced amine derivatives) that may contribute to divergent results .

Q. How can researchers leverage crystallographic data to design derivatives with enhanced binding affinity?

- Docking Studies : Use PyMOL or AutoDock to model interactions with target proteins (e.g., cyclooxygenase-2). The sulfonyl group’s hydrogen bonding with Arg120 and Tyr355 is critical for binding.

- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing substituents at the 3-position to enhance nitro group stability and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.